2-Ethynylpyrrolidine

Overview

Description

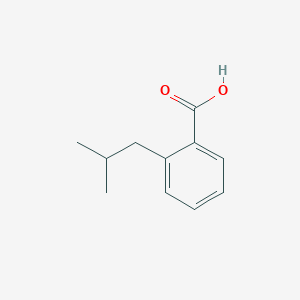

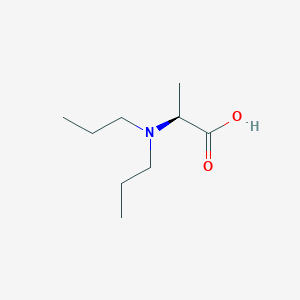

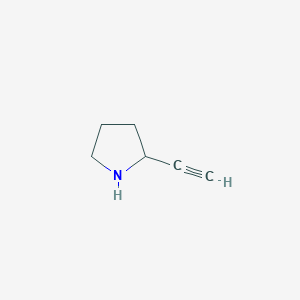

2-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It contains a total of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecular structure of 2-Ethynylpyrrolidine consists of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine . It contains a total of 16 atoms; 9 Hydrogen atoms, 6 Carbon atoms, and 1 Nitrogen atom .Scientific Research Applications

2-Ethynylpyrrolidine: A Comprehensive Analysis of Scientific Research Applications

2-Ethynylpyrrolidine is a versatile organic compound with several potential applications in scientific research. Below are some unique applications based on the information available:

Synthesis of Novel Phospholide Anions

2-Ethynylpyrrolidine has been used in reactions with anionic heptaphosphide clusters to yield novel phospholide anions, such as the 4-(2’-pyridyl)-1,2,3-triphospholide anion. This reaction demonstrates the compound’s utility in synthesizing new chemical entities with potential applications in materials science and catalysis .

Polymerization

The compound has been utilized to synthesize various polymers, including poly(2-ethynyl-N-iodopyridinium iodide) through in-situ uncatalyzed polymerization. These polymers have potential applications in electronics, coatings, and as functional materials with unique electrical or optical properties .

Biomedical Research

While not directly related to 2-Ethynylpyrrolidine, similar compounds like porphyrins have seen extensive research for their applications in biomedical fields such as contrast agents for MRI, photodynamic therapy for cancer treatment, and bio-imaging . It’s plausible that 2-Ethynylpyrrolidine could be explored for similar biomedical applications given its structural versatility.

Organic Synthesis

2-Ethynylpyrrolidine derivatives have been synthesized and explored for various organic reactions, indicating the compound’s role as a building block in organic chemistry. The derivatives could have applications ranging from pharmaceuticals to agrochemicals .

Further Research Needed: The current information provides a glimpse into the potential applications of 2-Ethynylpyrrolidine. However, a more exhaustive search through scientific literature and databases like Google Scholar may reveal additional unique applications across different fields of research .

properties

IUPAC Name |

2-ethynylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJJQTYBSNLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561062 | |

| Record name | 2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylpyrrolidine | |

CAS RN |

853304-19-5 | |

| Record name | 2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-ethynylpyrrolidine in the synthesis of antofine and cryptopleurine?

A1: 2-Ethynylpyrrolidine serves as a crucial starting material in the total synthesis of antofine. The synthesis utilizes optically pure α-amino acids and involves only seven steps from known 2-ethynylpyrrolidine or 2-ethynylpiperidine derivatives. [] This approach is notable for being free of protecting groups, simplifying the synthesis process.

Q2: What are the key chemical transformations involving 2-ethynylpyrrolidine in this synthesis?

A2: Two key steps involving 2-ethynylpyrrolidine are:

- Alkyne Hydration: This step converts the alkyne group in 2-ethynylpyrrolidine to a ketone, forming a β-aminoketone intermediate. Careful pH control and selection of a suitable metal additive are crucial to minimize racemization during this step. []

- [5+5]-Cycloaddition: A chromium carbene complex facilitates a net [5+5]-cycloaddition, building the core structure of the target molecule using the modified 2-ethynylpyrrolidine derivative. []

Q3: What challenges were encountered during the synthesis involving 2-ethynylpyrrolidine and how were they addressed?

A3: A significant challenge was racemization of the β-aminoketone intermediate during alkyne hydration. This issue was mitigated by carefully controlling the pH of the reaction and selecting an appropriate metal additive. [] This careful optimization highlights the importance of understanding the reactivity of 2-ethynylpyrrolidine derivatives in achieving high stereoselectivity in the synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.